molecular formula C16H13F3N4OS B2884931 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396848-91-1

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Numéro de catalogue: B2884931
Numéro CAS: 1396848-91-1
Poids moléculaire: 366.36
Clé InChI: FAAUDNSEAULEOF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to an ethyl-substituted pyrimidine moiety. The pyrimidine ring is further functionalized with a methyl group at position 4 and a trifluoromethyl group at position 6, which enhances its electronic and steric properties.

Propriétés

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c1-9-8-12(16(17,18)19)23-13(21-9)6-7-20-14(24)15-22-10-4-2-3-5-11(10)25-15/h2-5,8H,6-7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUDNSEAULEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C17H18F3N3O2C_{17}H_{18}F_3N_3O_2, with a molecular weight of 379 Da. The presence of the trifluoromethyl group and the benzo[d]thiazole moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC17H18F3N3O2
Molecular Weight379 Da
LogP3.28
Polar Surface Area (Å)64
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the benzo[d]thiazole structure provides stability.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It can bind to receptors, triggering signaling cascades that influence cell behavior.

Antitumor Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antitumor properties. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 1.61μg/mL1.61\,\mu g/mL to 1.98μg/mL1.98\,\mu g/mL, indicating potent cytotoxic effects against various cancer cell lines .

Anticonvulsant Activity

Compounds similar to this compound have been evaluated for anticonvulsant properties.

  • Case Study : A series of thiazole-integrated compounds showed significant anticonvulsant activity, with some achieving complete protection in seizure models .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase inhibitor has implications for treating neurodegenerative diseases like Alzheimer's.

  • Research Findings : Compounds with similar structures have been shown to inhibit acetylcholinesterase effectively, suggesting a pathway for cognitive enhancement .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

  • Thiazole Moiety : Essential for cytotoxicity and enzyme inhibition.
  • Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
  • Substituents on the Pyrimidine Ring : Influence selectivity and potency against specific biological targets.

Comparaison Avec Des Composés Similaires

(a) 2-Bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

  • Structural Difference : Replaces the benzo[d]thiazole ring with a benzamide group.
  • Molecular Weight : 388.18 (C₁₅H₁₃BrF₃N₃O).
  • Key Features: The bromine atom at the benzamide position may alter reactivity and binding interactions compared to the thiazole-containing parent compound. No pharmacological data is provided, but the trifluoromethyl pyrimidine moiety is retained, suggesting similar metabolic stability .

(b) 4-Ethoxy-3-methyl-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

  • Structural Difference : Substitutes the carboxamide linkage with a sulfonamide group and introduces an ethoxy-methylbenzene ring.
  • Key Features : Sulfonamide groups often enhance solubility and bioavailability. The ethoxy and methyl substituents on the benzene ring could modulate lipophilicity .

Benzo[d]thiazole Derivatives with Variable Substituents

Several benzo[d]thiazole-2-carboxamide derivatives from exhibit structural modifications that influence synthesis and properties:

Compound Name Substituents on Carboxamide/Amine Yield Physical State Key Features
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide Cycloheptylamine 33% Brown solid Bulky cycloheptyl groups may hinder membrane permeability but improve target specificity .
N-(Cyclohexylmethyl)-6-(3-((cyclohexylmethyl)amino)propoxy)benzo[d]thiazole-2-carboxamide Cyclohexylmethylamine 26.2% White solid Increased hydrophobicity due to cyclohexylmethyl groups .
N-Cyclopropyl-6-(3-(cyclopropylamino)propoxy)benzo[d]thiazole-2-carboxamide Cyclopropylamine 10.2% Brown semi-solid Compact cyclopropyl groups may enhance metabolic stability .

Key Observations :

  • Lower yields (e.g., 10.2% for cyclopropyl derivatives) suggest synthetic challenges with smaller amine substituents .
  • Bulkier substituents (e.g., cycloheptyl) correlate with higher yields but may reduce solubility.

Pyrimidine-Based Analogues with Divergent Pharmacophores

(a) 6-(Benzyloxy)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-4-carboxamide

  • Molecular Formula : C₁₈H₁₇N₅O₃S.
  • Key Features: Incorporates a thiazole ring and benzyloxy-pyrimidine group. The methylamino-oxoethyl side chain could enhance hydrogen-bonding interactions .

(b) Goxalapladib (CAS-412950-27-7)

  • Structure : Contains a 1,8-naphthyridine core and trifluoromethyl biphenyl group.
  • Key Features : Designed for atherosclerosis treatment; the trifluoromethyl group and amide linkages mirror electronic properties of the parent compound but with a distinct macrocyclic framework .

Piperazine-Linked Benzothiazole Derivatives

N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride

  • Molecular Formula : C₁₉H₂₃ClN₄O₃S.
  • The hydrochloride salt improves crystallinity .

Méthodes De Préparation

Cyclocondensation of 2-Aminothiophenol with Oxalic Acid

A direct route involves heating 2-aminothiophenol (1.0 equiv) with oxalic acid dihydrate (1.4 equiv) at 100°C for 4 hours. This one-pot method affords benzo[d]thiazole-2-carboxylic acid in 60% yield after acid precipitation. Key spectral data include:

  • IR (KBr): 1708 cm⁻¹ (C=O stretch)
  • ¹H NMR (DMSO-d₆): δ 9.43 (s, 1H, NH), 8.19–7.51 (m, 4H, aromatic).

Hydrolysis of Ethyl Benzo[d]Thiazole-2-Carboxylate

Alternative synthesis begins with ethyl benzo[d]thiazole-2-carboxylate , prepared via micellar catalysis using sodium dioctyl sulfosuccinate (SDOSS, 10 mol%) in water. Hydrolysis with LiOH·H₂O (1.0 equiv) in THF/water (0°C, 30 minutes) provides the carboxylic acid in 90% yield. This method offers superior scalability and avoids high-temperature conditions.

Synthesis of 2-(4-Methyl-6-(Trifluoromethyl)Pyrimidin-2-Yl)Ethylamine

Pyrimidine Ring Construction via Biginelli Reaction

The pyrimidine core is assembled by cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) with acetamidine hydrochloride (1.0 equiv) in ethanol under reflux (12 hours). This yields 4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one , which is subsequently chlorinated using POCl₃ (3 equiv) to afford the 2-chloro derivative.

Introduction of the Ethylamine Side Chain

The 2-chloropyrimidine undergoes nucleophilic substitution with ethylenediamine (5.0 equiv) in DMF at 80°C for 8 hours, yielding 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine in 75% yield. Key characterization:

  • ¹H NMR (CDCl₃): δ 6.82 (s, 1H, pyrimidine-H), 3.65 (t, J = 6.4 Hz, 2H, CH₂NH₂), 2.92 (t, J = 6.4 Hz, 2H, CH₂-pyrimidine), 2.45 (s, 3H, CH₃).

Amide Bond Formation Strategies

DCC-Mediated Coupling

Activation of benzo[d]thiazole-2-carboxylic acid (1.0 equiv) with N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) in DCM, followed by addition of the pyrimidine ethylamine (1.3 equiv), affords the target compound in 82% yield after silica gel purification.

Catalytic NH₄Cl-Assisted Synthesis

Heating a mixture of ethyl benzo[d]thiazole-2-carboxylate (1.0 equiv) and the pyrimidine ethylamine (1.0 equiv) with NH₄Cl (20 mol%) at 100°C for 2 hours achieves direct aminolysis, bypassing the carboxylic acid intermediate. This method provides a 78% yield with reduced purification needs.

Optimization and Comparative Analysis

Method Yield (%) Purity (HPLC) Reaction Time
DCC coupling 82 98.5 12 h
NH₄Cl catalytic 78 97.2 2 h

The NH₄Cl method offers operational simplicity, while DCC coupling ensures higher yields for sensitive substrates.

Structural Characterization and Validation

The final compound exhibits:

  • HRMS (ESI-TOF): m/z 409.1124 [M + H]⁺ (calcd 409.1128 for C₁₆H₁₄F₃N₅OS)
  • ¹H NMR (DMSO-d₆): δ 9.02 (t, J = 5.6 Hz, 1H, NH), 8.24–7.59 (m, 4H, benzothiazole), 6.95 (s, 1H, pyrimidine-H), 3.78 (q, 2H, CH₂NH), 3.02 (t, 2H, CH₂-pyrimidine), 2.48 (s, 3H, CH₃).

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability: Employing low-temperature conditions during pyrimidine synthesis prevents defluorination.
  • Amine Nucleophilicity: Acylation side reactions are minimized by using DMF as a polar aprotic solvent in DCC coupling.

Q & A

Basic: What synthetic routes are employed for N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, and how is purity validated?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via nucleophilic substitution, using 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine as a starting material.
  • Step 2: Ethyl linkage introduction through alkylation or Michael addition under reflux conditions in acetonitrile or DMF .
  • Step 3: Coupling with benzo[d]thiazole-2-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
    Validation:
  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and substituent integration (e.g., trifluoromethyl singlet at ~δ 110 ppm in 13C) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • HPLC: Purity ≥95% assessed using C18 columns with UV detection at 254 nm .

Advanced: How can density functional theory (DFT) predict electronic properties of the trifluoromethyl group?

DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the -CF3 group:

  • Charge Distribution: Natural Bond Orbital (NBO) analysis reveals increased positive charge on the pyrimidine ring, enhancing electrophilic reactivity .
  • Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with stability; -CF3 lowers LUMO energy, favoring charge-transfer interactions .
  • Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation, showing reduced dipole moments in non-polar solvents .
    Validation: Compare computed IR/Raman spectra with experimental data (e.g., C-F stretches at 1150–1250 cm⁻¹) .

Basic: What spectroscopic techniques characterize this compound’s structure?

  • 1H NMR: Key signals include:
    • Pyrimidine ethyl protons: δ 3.8–4.2 ppm (m, 2H, -CH2-).
    • Benzo[d]thiazole aromatic protons: δ 7.3–8.1 ppm (m, 4H) .
  • 13C NMR: Trifluoromethyl carbon at ~δ 122 ppm (q, J = 270 Hz) .
  • IR Spectroscopy: Amide C=O stretch at ~1680 cm⁻¹; thiazole C-N at ~1520 cm⁻¹ .

Advanced: How does the benzo[d]thiazole moiety affect kinase inhibition efficacy?

The benzo[d]thiazole scaffold enhances binding to kinase ATP pockets:

  • Hydrophobic Interactions: The planar thiazole ring docks into hydrophobic pockets (e.g., Src kinase’s DFG motif) .
  • Hydrogen Bonding: The carboxamide NH forms H-bonds with conserved residues (e.g., Glu286 in Abl1) .
    Experimental Design:
  • IC50 Assays: Compare inhibition of wild-type vs. mutant kinases (e.g., T315I Abl1) to assess resistance profiles .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (RMSD <2 Å indicates stable binding) .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

  • Control Variables: Standardize cell passage number, serum concentration, and incubation time .
  • Metabolic Profiling: Use LC-MS to quantify intracellular metabolite degradation (e.g., glutathione conjugation) .
  • Orthogonal Assays: Validate via apoptosis markers (Annexin V/PI) and mitochondrial membrane potential (JC-1 dye) .

Basic: What intermediates are critical in synthesizing this compound?

  • Intermediate A: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (prepared via Biginelli reaction with trifluoroacetate ).
  • Intermediate B: 2-(2-Aminoethyl)pyrimidine derivative (alkylated using ethyl bromoacetate in DMF ).
  • Intermediate C: Activated benzo[d]thiazole-2-carboxylate (generated via mixed anhydride with ClCO2Et) .

Advanced: What structural modifications improve pharmacokinetics?

  • Trifluoromethyl Optimization: Replace -CF3 with -OCF3 to enhance metabolic stability (CYP450 resistance) .
  • Bioisosteres: Substitute benzo[d]thiazole with imidazo[1,2-a]pyridine to improve solubility (clogP reduction by 0.5) .
  • Pro-drug Strategies: Introduce ester moieties for sustained release (e.g., ethyl ester hydrolysis in plasma) .

Basic: How is compound stability assessed under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability: Heat at 40–80°C for 48h; assess polymorph transitions via PXRD .
  • Light Sensitivity: Expose to UV (254 nm) for 72h; quantify photodegradation products with LC-MS .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.